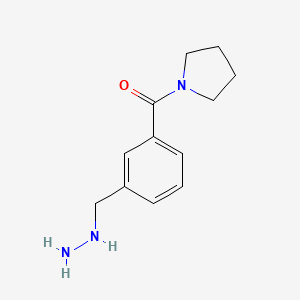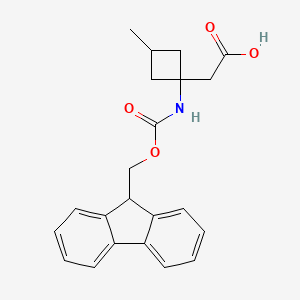![molecular formula C18H22N8O B12943349 N-((5-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methyl)cyclopropanecarboxamide](/img/structure/B12943349.png)
N-((5-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methyl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a triazolo-pyrimidine moiety, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methyl)cyclopropanecarboxamide involves multiple steps. One common method includes the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This reaction yields an intermediate product, which is further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of supercritical carbon dioxide as a solvent is advantageous due to its environmentally friendly nature and ability to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
N-((5-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-((5-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of N-((5-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition can induce cell apoptosis and cell cycle arrest, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
N-((5-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Known for its biological activities and used as a building block in organic synthesis.
7-Hydroxy-5-methyl-1,3,4-triazaindolizine: Exhibits similar biological properties and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which allows it to interact with unique molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H22N8O |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N-[[5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-7-yl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H22N8O/c1-12-6-16(26-18(23-12)20-11-22-26)24-8-13(7-19-17(27)14-2-3-14)9-25-15(10-24)4-5-21-25/h4-6,11,13-14H,2-3,7-10H2,1H3,(H,19,27) |
Clave InChI |
GVIZMUCLJWBBBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NC=NN2C(=C1)N3CC(CN4C(=CC=N4)C3)CNC(=O)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B12943272.png)

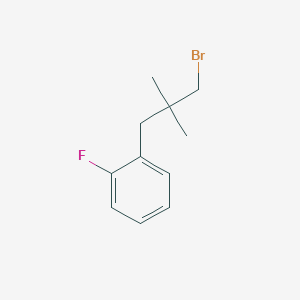
![tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide](/img/structure/B12943285.png)
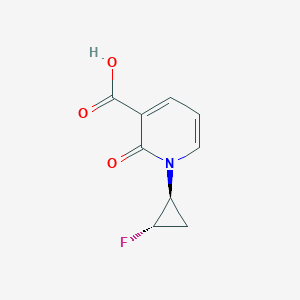
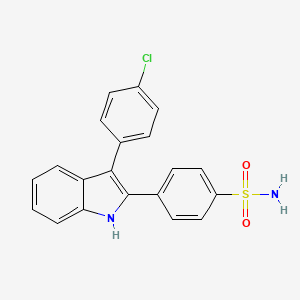
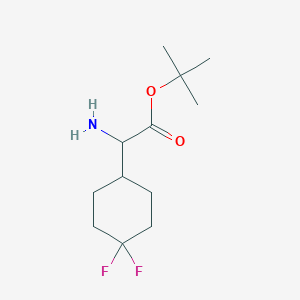
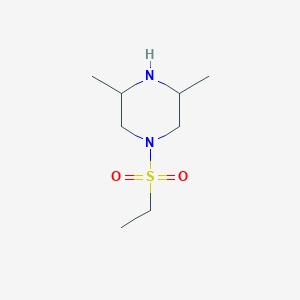
![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12943317.png)
![tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12943322.png)
![2,2-Difluorospiro[2.3]hexan-1-amine](/img/structure/B12943323.png)
